molecular formula C20H16ClN3O B2479353 7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439109-56-5

7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2479353
CAS No.: 439109-56-5
M. Wt: 349.82
InChI Key: WULBLSVCYIYJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and reagents to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.

    Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine stands out due to the presence of the 4-chlorophenyl and methoxyphenyl groups, which enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-[2-[(4-chlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBLSVCYIYJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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